molecular formula C20H22N2O2 B053958 5-Methoxyluzindole CAS No. 122853-28-5

5-Methoxyluzindole

Cat. No.: B053958
CAS No.: 122853-28-5
M. Wt: 322.4 g/mol
InChI Key: MUQOTEHRXIKHKR-UHFFFAOYSA-N
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Description

5-methoxy-luzindole is a synthetic organic compound classified as an indole derivative. It is known for its role as a melatonin receptor antagonist, specifically targeting the MT1 and MT2 receptors. The compound’s IUPAC name is N-[2-[5-methoxy-2-(phenylmethyl)-1H-indol-3-yl]ethyl]acetamide .

Preparation Methods

The synthesis of 5-methoxy-luzindole involves several steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The methoxy group is introduced through methylation of the hydroxyl group on the indole ring. The final step involves the acylation of the indole derivative with acetic anhydride to form the acetamide group .

Chemical Reactions Analysis

5-methoxy-luzindole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.

Properties

CAS No.

122853-28-5

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-(2-benzyl-5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C20H22N2O2/c1-14(23)21-11-10-17-18-13-16(24-2)8-9-19(18)22-20(17)12-15-6-4-3-5-7-15/h3-9,13,22H,10-12H2,1-2H3,(H,21,23)

InChI Key

MUQOTEHRXIKHKR-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)CC3=CC=CC=C3

Canonical SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)CC3=CC=CC=C3

122853-28-5

Synonyms

2-benzyl-5-methoxy-N-acetyltryptamine
5-methoxyluzindole
N 0745
N-0745

Origin of Product

United States

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